molecular formula C9H14N2O B2462213 2-(2-Methylphenoxy)ethylhydrazine CAS No. 69781-93-7

2-(2-Methylphenoxy)ethylhydrazine

Cat. No. B2462213
CAS RN: 69781-93-7
M. Wt: 166.224
InChI Key: BUGCVJPDUIVJBL-UHFFFAOYSA-N
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Description

“2-(2-Methylphenoxy)ethylhydrazine” is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.220 Da and 202.68 Da when it forms a hydrochloride salt .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylphenoxy)ethylhydrazine” consists of a hydrazine group attached to a 2-methylphenoxyethyl group . The exact three-dimensional structure would require more specific information or computational modeling to determine.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

  • Synthesis and Characterization of Oxadiazole Derivatives: The study by Dewangan et al. (2015) involves the synthesis of oxadiazole derivatives from 2-(2-Methylphenoxy)ethylhydrazine and evaluating their analgesic and anti-inflammatory activities in rodents. Notably, certain derivatives demonstrated potent analgesic and anti-inflammatory effects, suggesting potential pharmaceutical applications (Dewangan et al., 2015).

Antimicrobial and Anthelmintic Evaluations

  • Antimicrobial and Anthelmintic Properties of Schiff Bases: Varshney, Husain, and Parcha (2014) synthesized a series of Schiff bases derived from 2-(2-Methylphenoxy)ethylhydrazine. These compounds exhibited promising antibacterial activity against various bacterial strains and significant anthelmintic activity, indicating potential use in controlling infectious diseases and parasites (Varshney, Husain & Parcha, 2014).

Chemical Synthesis and Structural Analysis

  • Nickel and Copper Complexes with N,O-Hydrazone Schiff Base Ligand: A study by Conejo et al. (2018) focused on the synthesis and structural characterization of nickel and copper complexes containing N,O-hydrazone Schiff base ligand derived from a compound similar to 2-(2-Methylphenoxy)ethylhydrazine. This research has implications in inorganic chemistry and materials science (Conejo et al., 2018).

Ethylene Production and Plant Physiology

  • Conversion to Ethylene in Plant Physiology: Dollwet and Kumamoto (1972) demonstrated that 2-hydroxyethylhydrazine, a related compound, can produce ethylene, influencing plant physiology such as abscission and flowering. This insight is crucial for understanding plant growth and development (Dollwet & Kumamoto, 1972).

Nonlinear Optical Properties

  • Nonlinear Optical Properties of Hydrazones: Naseema et al. (2010) synthesized hydrazones from 2-(2-Methylphenoxy)ethylhydrazine and evaluated their nonlinear optical properties. This research has potential implications in the development of optical devices such as limiters and switches (Naseema et al., 2010).

Mechanism of Action

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

2-(2-Methylphenoxy)ethylhydrazine, as a hydrazine derivative, may undergo a nucleophilic addition reaction, similar to the Wolff-Kishner reduction . In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, which can be further converted to the corresponding alkane by reaction with a base and heat . This reaction mechanism could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The wolff-kishner reduction, a reaction involving hydrazine, is a key step in various biochemical pathways, particularly those involving the conversion of carbonyl groups to methylene groups .

Pharmacokinetics

The compound’s molecular weight (20268) and physical form (powder) suggest that it may have certain pharmacokinetic properties

Result of Action

The potential conversion of carbonyl groups to methylene groups could have significant implications at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Methylphenoxy)ethylhydrazine. For instance, the compound’s storage temperature is 4°C , suggesting that temperature could affect its stability. Additionally, the compound’s reaction with a base and heat in the Wolff-Kishner reduction indicates that pH and temperature could influence its action and efficacy .

properties

IUPAC Name

2-(2-methylphenoxy)ethylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-4-2-3-5-9(8)12-7-6-11-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCVJPDUIVJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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